![molecular formula C13H10Br2O3 B1451988 Methyl 3,6-dibromo-2-methoxy-1-naphthoate CAS No. 1198475-39-6](/img/structure/B1451988.png)
Methyl 3,6-dibromo-2-methoxy-1-naphthoate
Overview
Description
Methyl 3,6-dibromo-2-methoxy-1-naphthoate is a chemical compound with the molecular formula C13H10Br2O3 . It has an average mass of 374.025 Da and a monoisotopic mass of 371.899658 Da . This compound is widely used in scientific research, with diverse applications ranging from studying organic synthesis to investigating medicinal properties.
Molecular Structure Analysis
The molecular structure of Methyl 3,6-dibromo-2-methoxy-1-naphthoate is defined by its molecular formula, C13H10Br2O3 . The structure is composed of a naphthoate core, with bromine atoms at the 3 and 6 positions, and a methoxy group at the 2 position .Scientific Research Applications
Antioxidant Activity
Methylated and acetylated derivatives of natural bromophenols, which are similar to Methyl 3,6-dibromo-2-methoxy-1-naphthoate, have been found to exhibit antioxidant activity . These compounds can ameliorate H2O2-induced oxidative damage and ROS generation in cells .
Anticancer Activity
These bromophenol derivatives also show anticancer activities . For instance, certain compounds have been found to inhibit the viability and induce apoptosis of leukemia K562 cells .
Anti-diabetic Activity
Bromophenol derivatives are potential candidates for drug development due to their biological activities, such as anti-diabetic activity .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
Synthesis of Other Compounds
Methyl 2-methoxy-1-naphthoate, a compound similar to Methyl 3,6-dibromo-2-methoxy-1-naphthoate, can be used to synthesize dimethyl-(2-methoxy-1-naphthyl)-carbinol .
UV Radiation Studies
In the presence of methanol and UV radiation, methyl 2-methoxy-1-naphthoate affords methanol adducts and a cage compound . This suggests that Methyl 3,6-dibromo-2-methoxy-1-naphthoate could potentially be used in similar studies.
properties
IUPAC Name |
methyl 3,6-dibromo-2-methoxynaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O3/c1-17-12-10(15)6-7-5-8(14)3-4-9(7)11(12)13(16)18-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALNKNBQQXFHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1C(=O)OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dibromo-2-methoxy-1-naphthoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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